Cas no 2171440-23-4 (3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid)

3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a pyrrolidine ring and a propanoic acid moiety, enhancing conformational control in peptide design. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). The chiral (2S)-configuration and butanoyl side chain contribute to stereochemical precision and structural diversity in peptide sequences. This compound is particularly valuable for introducing constrained secondary structures, such as β-turns, into synthetic peptides. Its high purity and compatibility with standard SPPS protocols make it a reliable choice for research in medicinal chemistry and bioconjugation.
3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid structure
2171440-23-4 structure
Product Name:3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid
CAS No:2171440-23-4
MF:C26H30N2O5
MW:450.526807308197
CID:5937185
PubChem ID:165561850
Update Time:2025-11-01

3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid
    • 3-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidin-2-yl}propanoic acid
    • 2171440-23-4
    • EN300-1505626
    • Inchi: 1S/C26H30N2O5/c1-2-23(25(31)28-15-7-8-17(28)13-14-24(29)30)27-26(32)33-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,17,22-23H,2,7-8,13-16H2,1H3,(H,27,32)(H,29,30)/t17?,23-/m0/s1
    • InChI Key: YBROYUXKLYIRJI-VXLWULRPSA-N
    • SMILES: O=C([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC1CCC(=O)O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 95.9Ų

3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid Pricemore >>

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Additional information on 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid

Research Brief on 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid (CAS: 2171440-23-4)

The compound 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid (CAS: 2171440-23-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in peptide synthesis and drug development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, structural characteristics, and biological relevance.

Recent studies have highlighted the role of this compound as a key intermediate in the solid-phase peptide synthesis (SPPS) process. The presence of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group makes it particularly useful for the stepwise assembly of peptides, ensuring high yield and purity. Researchers have optimized the synthesis protocol to enhance the efficiency of incorporating this building block into complex peptide sequences, which is critical for the development of novel therapeutics.

Structural analysis of 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid reveals its unique conformational properties, which contribute to its stability and reactivity. Nuclear magnetic resonance (NMR) and X-ray crystallography studies have provided insights into the stereochemistry and intermolecular interactions of this compound, facilitating its application in designing peptide-based drugs with improved pharmacokinetic profiles.

In addition to its synthetic utility, this compound has shown promise in preclinical studies for targeting specific biological pathways. For instance, it has been investigated as a modulator of protein-protein interactions (PPIs) involved in diseases such as cancer and neurodegenerative disorders. The ability to fine-tune its chemical structure allows researchers to explore its potential as a scaffold for developing selective inhibitors or activators of these pathways.

Future research directions include further optimization of the synthetic route to reduce costs and improve scalability, as well as in-depth biological evaluations to assess its therapeutic potential. Collaborative efforts between chemists and biologists will be essential to unlock the full potential of 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid in drug discovery and development.

In conclusion, 3-{1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidin-2-yl}propanoic acid (CAS: 2171440-23-4) represents a versatile and valuable tool in chemical biology. Its applications span from peptide synthesis to drug design, making it a compound of great interest for researchers in the field. Continued advancements in its study are expected to contribute significantly to the development of next-generation therapeutics.

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